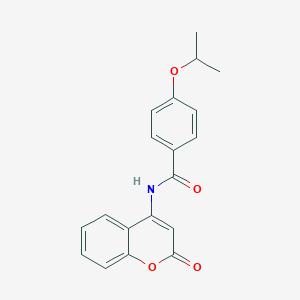
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide, also known as ICRF-193, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as topoisomerase II inhibitors, which are known for their ability to interfere with the DNA replication process in cancer cells. In
作用機序
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide works by binding to the topoisomerase II enzyme and preventing it from carrying out its normal function of cutting and rejoining DNA strands during replication. This leads to the accumulation of DNA breaks and ultimately, cell death. 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been shown to be selective for cancer cells, as it preferentially targets the rapidly dividing cells that are characteristic of tumors.
Biochemical and Physiological Effects:
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its activity as a topoisomerase II inhibitor, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in high purity and yield. Additionally, its activity as a topoisomerase II inhibitor has been extensively studied, making it a useful tool for investigating the role of this enzyme in cancer cell replication. However, there are also limitations to its use in lab experiments. Its selectivity for cancer cells means that it may not be effective against all types of cancer, and its mechanism of action may be affected by other factors in the cellular environment.
将来の方向性
There are several future directions for research on 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide. One area of interest is the development of combination therapies that incorporate 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide with other chemotherapy drugs. Additionally, there is interest in investigating the potential use of 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide in the treatment of inflammatory diseases, as well as its potential as a tool for investigating the role of topoisomerase II in DNA replication. Finally, there is interest in developing new analogs of 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide that may have improved efficacy and selectivity for cancer cells.
合成法
The synthesis of 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide involves the reaction of 4-isopropoxybenzoyl chloride with 4-hydroxy-2H-chromen-2-one in the presence of a base such as pyridine. The resulting product is then treated with ammonia to yield the final compound. This synthesis method has been well established and has been used in several studies to produce 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide with high purity and yield.
科学的研究の応用
4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. By inhibiting this enzyme, 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide can prevent cancer cells from dividing and proliferating, ultimately leading to their death. Additionally, 4-isopropoxy-N-(2-oxo-2H-chromen-4-yl)benzamide has been shown to enhance the activity of other chemotherapy drugs, making it a potential candidate for combination therapy.
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
N-(2-oxochromen-4-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H17NO4/c1-12(2)23-14-9-7-13(8-10-14)19(22)20-16-11-18(21)24-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,20,22) |
InChIキー |
FOSCUQYUGSZXPC-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=O)OC3=CC=CC=C32 |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=O)OC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251990.png)
![2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251992.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251993.png)

![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251996.png)
![6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251997.png)
![N-[3-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252000.png)
![N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252001.png)